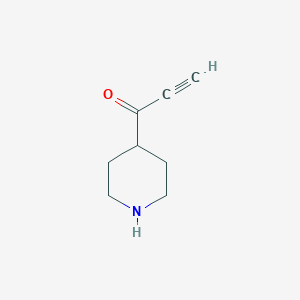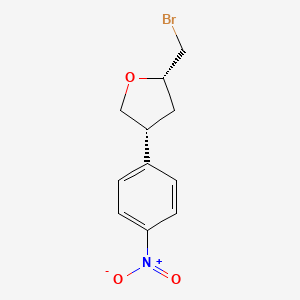![molecular formula C8H15N3 B13184545 Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia and an aldehyde, followed by alkylation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of imidazole derivatives often employs solvent-free synthesis techniques to minimize environmental impact. These methods include A3 and KA2 coupling reactions, which are green approaches to synthesizing such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Applications De Recherche Scientifique
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and specificity for certain molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-methyl-1-(1-propan-2-ylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(4-9-3)10-6-11/h5-7,9H,4H2,1-3H3 |
Clé InChI |
JEWPNUGWPDXQTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)



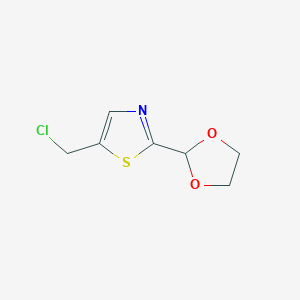

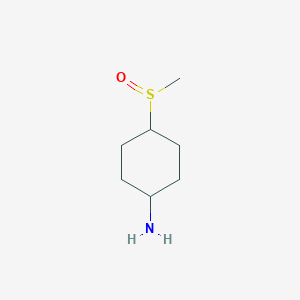
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
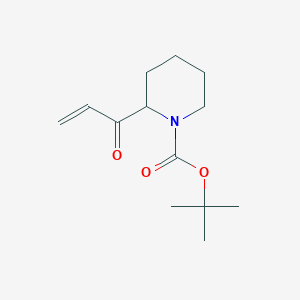
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
